4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
The compound is a pyrrolidinone derivative, which is a class of compounds containing a pyrrolidin-2-one moiety, a five-membered lactam. These structures are prevalent in a variety of natural products and pharmaceuticals due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a pyrrolidinone ring, a pyrazine ring, and a cyclopropyl group. The presence of these functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the lactam group, which can participate in various reactions such as hydrolysis, reduction, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the lactam group could form hydrogen bonds, influencing its solubility and stability .Scientific Research Applications
Synthetic Approaches and Chemical Properties
Research has focused on the regioselectivity of 1,3-dipolar cycloadditions to synthesize isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, and pyrazolo[3,4-d]pyridazines, demonstrating a variety of biological activities. The efficiency of synthetic protocols and the exploration of molecular orbital calculations highlight the versatility of these compounds in organic synthesis (Zaki et al., 2016).
Another study elaborated on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming at developing antibacterial agents. This underscores the importance of heterocyclic chemistry in designing compounds with potential therapeutic applications (Azab et al., 2013).
Biological Activities and Potential Applications
Compounds derived from pyrazolo[1,5-a]pyrimidines and similar heterocycles have been investigated for their antimicrobial, antitumor, and antioxidant activities. These studies reveal the potential of these compounds in developing new therapeutic agents. For instance, certain benzothiophene derivatives were found to exhibit promising antioxidant activities, indicating their potential in addressing oxidative stress-related diseases (Bialy & Gouda, 2011).
The exploration of novel heterocyclic compounds for antibacterial evaluation further highlights the significance of structural diversity in discovering new antibiotics. This research direction is crucial in the face of growing antibiotic resistance (Evans et al., 1983).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-14-3-6-18(9-15(14)2)25-12-17(10-21(25)27)22(28)24-7-8-26-19(13-24)11-20(23-26)16-4-5-16/h3,6,9,11,16-17H,4-5,7-8,10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXBJHZVJXWOJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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